
5,6,7-Trichloroisatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trichloroisatin (TCI) is a synthetic compound that has been used in scientific research for several years. It is a halogenated derivative of isatin, which is a naturally occurring compound found in plants and animals. TCI has been found to have several interesting properties, including its ability to inhibit the growth of cancer cells and its potential as an antibacterial agent. In
Mécanisme D'action
The mechanism of action of 5,6,7-Trichloroisatin is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and bacteria, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6,7-Trichloroisatin in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial infections. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some normal cells, and its use in vivo may be limited by its toxicity.
Orientations Futures
There are several future directions for the study of 5,6,7-Trichloroisatin. One direction is the development of this compound analogs that have improved efficacy and reduced toxicity. Another direction is the study of the molecular mechanisms of this compound's activity, which could lead to the development of new cancer therapies and antibacterial agents. Additionally, the use of this compound in combination with other drugs may enhance its effectiveness and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5,6,7-Trichloroisatin involves the reaction of isatin with chlorine gas in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid and typically requires high temperatures and pressures. The yield of this compound can be improved by using excess chlorine gas and by removing the by-products of the reaction.
Applications De Recherche Scientifique
5,6,7-Trichloroisatin has been used in several scientific research applications, including the study of cancer and bacterial infections. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
5,6,7-trichloro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLQFWQUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

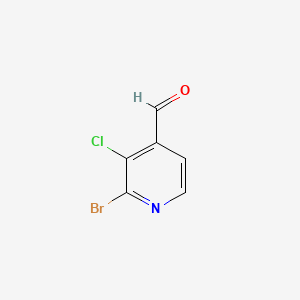

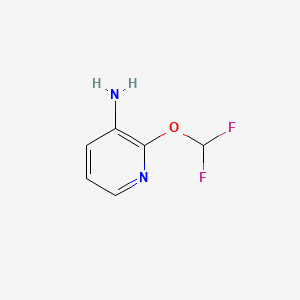


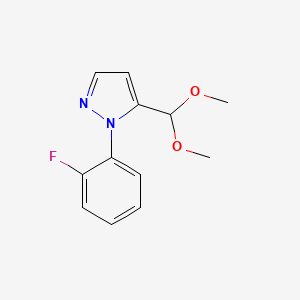
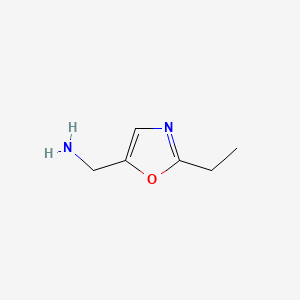
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
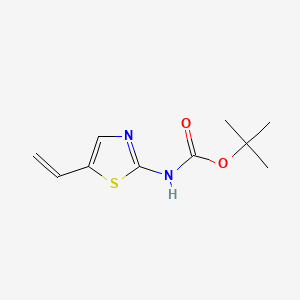
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
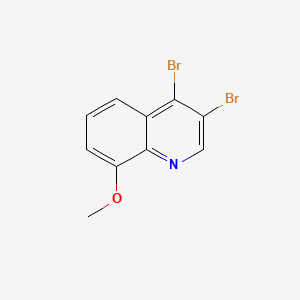
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
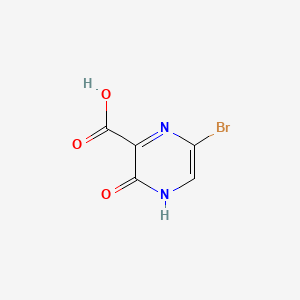
![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)